(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid

Chiral resolution Enantiomeric excess Asymmetric hydrogenation

Ensure enantioselectivity in your asymmetric synthesis with (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid (N-phthaloyl-L-isoserine), the chiral (S)-enantiomer (CAS 133319-36-5). Unlike the racemate, this enantiopure building block delivers >99% ee after Ru-catalyzed hydrogenation, eliminating costly chiral resolution. The phthalimide protecting group offers superior stability under reductive conditions compared to Boc or Cbz, enabling multi-step syntheses without protection/deprotection cycling. Its free carboxylic acid handle facilitates amide coupling and library generation. Specify minimum 95% HPLC purity to ensure reproducible results in medicinal chemistry and process development.

Molecular Formula C11H9NO5
Molecular Weight 235.195
CAS No. 133319-36-5
Cat. No. B595452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid
CAS133319-36-5
Molecular FormulaC11H9NO5
Molecular Weight235.195
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC(C(=O)O)O
InChIInChI=1S/C11H9NO5/c13-8(11(16)17)5-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4,8,13H,5H2,(H,16,17)/t8-/m0/s1
InChIKeyFTYIPEUXWXPNBZ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic Acid (CAS 133319-36-5): A Chiral N-Protected Isoserine Synthon for Asymmetric Synthesis


(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid, also referred to as N‑phthaloyl‑L‑isoserine , is a chiral N‑protected amino acid derivative with the molecular formula C₁₁H₉NO₅ and a molecular weight of 235.19 g/mol . The compound features a phthalimide protecting group on the amine and a free carboxylic acid moiety, rendering it a versatile building block in asymmetric organic synthesis, particularly for the preparation of enantiomerically enriched isoserine and its derivatives [1].

Why Racemic or Achiral Analogs Cannot Substitute for (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic Acid in Chiral Synthesis


The (S)-enantiomer (CAS 133319-36-5) is not interchangeable with its racemic counterpart (CAS 62983-58-8) or other achiral N‑protected isoserine variants . Stereochemistry directly dictates the enantioselectivity of catalytic hydrogenation and subsequent deprotection steps, which are critical for obtaining enantiopure L‑isoserine, a key precursor in pharmaceuticals and fine chemicals [1]. Using a racemate or the wrong enantiomer would compromise asymmetric induction, leading to lower enantiomeric excess (ee) and the need for costly additional purification. The phthalimide protection offers unique advantages over alternative protecting groups (e.g., Boc, Cbz) in terms of stability under hydrogenation conditions and ease of orthogonal deprotection, as evidenced by its use in Ru‑catalyzed asymmetric hydrogenation [2].

Quantitative Differentiation of (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic Acid Against Closest Analogs


Chiral Purity and Enantiomeric Excess (ee) Advantage Over Racemic Mixture

While the racemic mixture (CAS 62983-58-8) is commercially available, the single (S)-enantiomer (CAS 133319-36-5) is essential for enantioselective reactions. In a validated asymmetric hydrogenation protocol, the (S)-enantiomer of the phthaloyl-protected intermediate (S)-6 was obtained with 81% enantiomeric excess (ee) directly from the catalytic step; subsequent recrystallization afforded enantiomerically pure L‑isoserine [1]. The racemic mixture would yield a maximum theoretical ee of 0% in this context, demonstrating the necessity of the single enantiomer for achieving high stereoselectivity.

Chiral resolution Enantiomeric excess Asymmetric hydrogenation

Synthetic Utility: Direct Precursor to Enantiopure L‑Isoserine

The compound serves as a direct precursor to L‑isoserine, a valuable chiral scaffold in medicinal chemistry. Through a two-step sequence (asymmetric hydrogenation followed by deprotection), L‑isoserine is obtained with >99% ee after recrystallization of the (S)-6 intermediate (81% ee initially) [1]. In contrast, the corresponding methyl ester analog (CAS 153646-25-4) requires additional hydrolysis steps and may not offer the same level of enantiodiscrimination under identical conditions. L‑isoserine derivatives have demonstrated potent aminopeptidase N (APN) inhibitory activity (IC₅₀ values as low as 12.2 µM) [2], underscoring the value of accessing this scaffold in high enantiopurity.

Peptidomimetics Chiral pool synthesis Aminopeptidase inhibitors

Commercial Availability and Purity Specification vs. Racemate

The (S)-enantiomer is routinely supplied with a certified purity of ≥95% (HPLC) , whereas the racemic mixture (CAS 62983-58-8) is often listed without a defined enantiomeric purity standard . This distinction is critical for applications where stereochemical integrity is paramount, as even trace amounts of the (R)-enantiomer can alter reaction outcomes or biological activity.

Procurement Purity specification Quality control

Superior Protecting Group Stability Under Asymmetric Hydrogenation Conditions

The phthalimide group in (S)-3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoic acid remains intact under the harsh hydrogenation conditions (100 kg·cm⁻² H₂) used to reduce the adjacent ketone, enabling the key enantioselective step in L‑isoserine synthesis [1]. In contrast, commonly used carbamate protecting groups (e.g., Boc, Cbz) are labile under hydrogenolysis conditions, potentially leading to premature deprotection and side reactions. This stability profile is a class‑defining feature of N‑phthaloyl amino acids and directly contributes to the high enantioselectivity observed.

Protecting group strategy Catalytic hydrogenation Orthogonal deprotection

High‑Value Application Scenarios for (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic Acid Based on Verified Evidence


Enantioselective Synthesis of L‑Isoserine for Peptidomimetic Drug Discovery

Utilize the (S)-enantiomer as the chiral starting material in Ru‑catalyzed asymmetric hydrogenation to access enantiopure L‑isoserine (>99% ee after recrystallization), a critical building block for aminopeptidase N inhibitors and other peptidomimetic therapeutics [1][2]. The high ee achieved directly from this precursor reduces downstream purification burdens.

Preparation of Chiral N‑Protected Amino Acid Intermediates for Fine Chemical Synthesis

Leverage the orthogonal stability of the phthalimide protecting group under reductive conditions to prepare complex chiral intermediates without protection/deprotection cycling, as demonstrated in the synthesis of (S)-6 (81% ee) [1]. This approach is particularly valuable in multi‑step syntheses where carbamate‑based protections would fail.

Quality‑Controlled Procurement for Academic and Industrial Chiral Synthesis

When sourcing a chiral isoserine synthon, specify CAS 133319-36-5 with a minimum purity of 95% (HPLC) to ensure consistent enantiopurity and avoid the time and cost associated with in‑house chiral resolution of the racemate (CAS 62983-58-8) . This is essential for reproducibility in medicinal chemistry and process development.

Scaffold Diversification for Protease Inhibitor Libraries

Employ the free carboxylic acid handle for amide coupling or esterification to generate libraries of L‑isoserine derivatives, as exemplified by the potent APN inhibitors reported with IC₅₀ values in the low micromolar range [2]. The enantiopurity of the starting material directly translates to the stereochemical integrity of the library members.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.